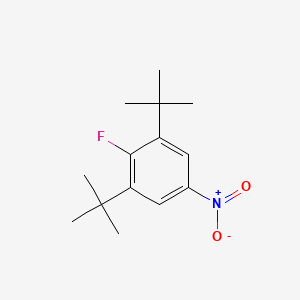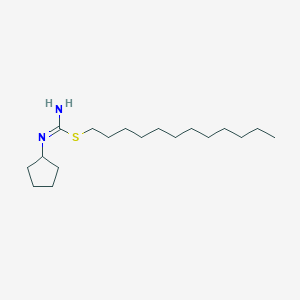
1-Cyclopentyl-2-dodecyl-isothiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2-dodecyl-isothiourea is an organic compound with the molecular formula C18H36N2S and a molar mass of 312.56 g/mol . This compound belongs to the class of isothioureas, which are known for their diverse applications in various fields, including medicinal chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-2-dodecyl-isothiourea typically involves the reaction of cyclopentylamine with dodecyl isothiocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The general reaction scheme is as follows:
Cyclopentylamine+Dodecyl isothiocyanate→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2-dodecyl-isothiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isothiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiourea derivative.
Substitution: The isothiourea group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isothiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted isothiourea derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentyl-2-dodecyl-isothiourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-dodecyl-isothiourea involves its interaction with specific molecular targets. The isothiourea group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-2-dodecyl-thiourea: Similar structure but lacks the isothiourea group.
1-Cyclopentyl-2-dodecyl-guanidine: Contains a guanidine group instead of isothiourea.
1-Cyclopentyl-2-dodecyl-urea: Contains a urea group instead of isothiourea.
Uniqueness
1-Cyclopentyl-2-dodecyl-isothiourea is unique due to its isothiourea group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research applications, particularly in the development of new catalysts and therapeutic agents .
Properties
Molecular Formula |
C18H36N2S |
|---|---|
Molecular Weight |
312.6 g/mol |
IUPAC Name |
dodecyl N'-cyclopentylcarbamimidothioate |
InChI |
InChI=1S/C18H36N2S/c1-2-3-4-5-6-7-8-9-10-13-16-21-18(19)20-17-14-11-12-15-17/h17H,2-16H2,1H3,(H2,19,20) |
InChI Key |
WQBDRFLHPFCVNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=NC1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


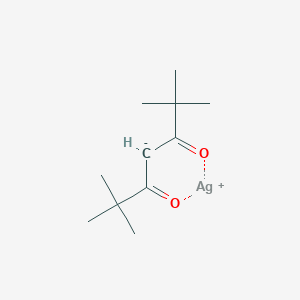

![2-(5-Azaspiro[2.3]hexan-5-yl)ethanol](/img/structure/B12980125.png)
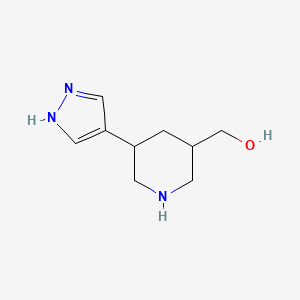
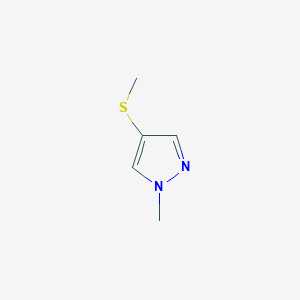
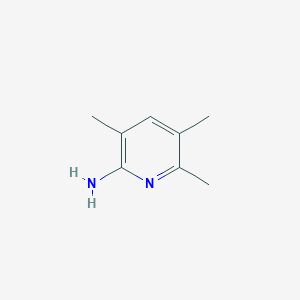
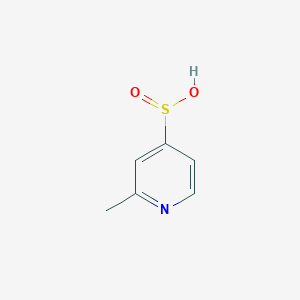

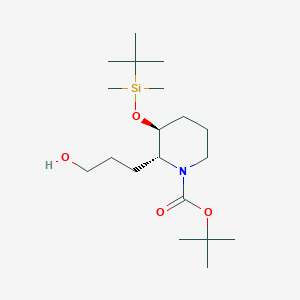
![11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl-](/img/structure/B12980173.png)
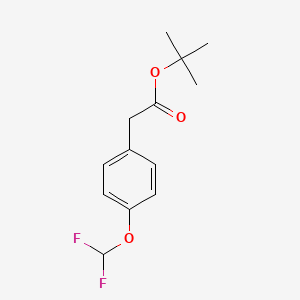

![3,4-Dimethoxy-7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12980185.png)
